molecular formula C9H10N2O5 B12329317 2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide

2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide

Cat. No.: B12329317
M. Wt: 226.19 g/mol
InChI Key: ZZWXJXUTMDPHPX-UHFFFAOYSA-N
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Description

Its structure includes:

  • N-oxide group at position 1, enhancing polarity and reactivity.
  • Ethyl ester at the carboxylic acid moiety (position 2), influencing lipophilicity.
  • Methyl group at position 3 and nitro group at position 4, contributing to steric and electronic effects.

The nitro group likely arises from nitration, while the esterification step introduces the ethyl ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

ethyl 3-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylate

InChI

InChI=1S/C9H10N2O5/c1-3-16-9(12)8-6(2)7(11(14)15)4-5-10(8)13/h4-5H,3H2,1-2H3

InChI Key

ZZWXJXUTMDPHPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=[N+](C=CC(=C1C)[N+](=O)[O-])[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 2,3-dichloro-5-(methoxymethyl)pyridine, which undergoes monocarbonylation with carbon monoxide (5–50 bar) and ethanol in the presence of a palladium-bis(diphenylphosphine) complex (e.g., Pd(dppf)Cl₂) at 140–195°C. This step selectively generates the ethyl ester at position 2 while retaining the 3-methyl group.

Key Parameters

  • Catalyst: Pd(dppf)Cl₂ (1–5 mol%)
  • Base: Sodium acetate or potassium hydrogen carbonate
  • Solvent: Acetonitrile or tetrahydrofuran
  • Yield: 85–92% for ester formation

Nitration and N-Oxidation

The intermediate 3-methyl-2-ethoxycarbonylpyridine undergoes nitration using fuming nitric acid in sulfuric acid at 0–5°C, introducing the nitro group at position 4 (70% yield). Subsequent N-oxidation employs hydrogen peroxide (30%) in acetic acid at 60°C for 4 hours, achieving 80–85% conversion.

Challenges

  • Competing nitro group reduction during N-oxidation requires careful temperature control.
  • Pd catalyst residues may necessitate purification via column chromatography (silica gel, ethyl acetate/hexane).

Sulfonation-Directed Nitration Strategy

Sulfonation for Regiocontrol

Starting with 3-hydroxy-2-pyridinecarboxylic acid, sulfonation at position 6 using oleum (20% SO₃) at 120°C directs nitration to position 4. Cuprous catalysts (CuCl, 2–10 wt%) enhance selectivity, achieving >98% 4-nitro product.

Reaction Scheme

  • Sulfonation : 3-Hydroxy-2-pyridinecarboxylic acid → 6-sulfo-3-hydroxy-2-pyridinecarboxylic acid (95% yield).
  • Nitration : Concentrated HNO₃/Ce(NO₃)₃ at 40°C → 6-sulfo-4-nitro-3-hydroxy-2-pyridinecarboxylic acid (83% yield).
  • Desulfonation : H₂O at 140°C → 4-nitro-3-hydroxy-2-pyridinecarboxylic acid (87% yield).

Esterification and N-Oxidation

Esterification with ethanol (H₂SO₄ catalyst, reflux, 6 hours) provides the ethyl ester (89% yield). N-Oxidation uses m-chloroperbenzoic acid (mCPBA) in dichloromethane at 25°C (78% yield).

Advantages

  • Sulfonation prevents over-nitration and ensures >95% regioselectivity.
  • Avoids halogenated intermediates, reducing environmental impact.

Aerobic Oxidation for N-Oxide Formation

Direct Oxidation of Pyridine Precursors

Aerobic oxidation of 3-methyl-4-nitro-2-ethoxycarbonylpyridine employs N-hydroxyphthalimide (NHPI, 5 mol%) with Co(OAc)₂/Mn(OAc)₂ (1:1) in acetic acid at 150°C under 20 atm air. The N-oxide forms in 85% yield after 1 hour.

Optimization Insights

  • Mn(OAc)₂ enhances catalyst turnover by stabilizing radical intermediates.
  • Excess H₂O₂ (30%) decreases yield due to ester hydrolysis.

Comparison of Oxidizing Agents

Oxidizing Agent Conditions Yield (%)
H₂O₂/AcOH 60°C, 4h 80
mCPBA/DCM 25°C, 12h 78
O₂/NHPI-Co/Mn 150°C, 1h 85

Integrated Synthetic Route

Stepwise Protocol

  • Carbonylation : 2,3-Dichloro-5-(methoxymethyl)pyridine → ethyl 3-methyl-2-pyridinecarboxylate (92%).
  • Nitration : HNO₃/H₂SO₄ at 0°C → ethyl 3-methyl-4-nitro-2-pyridinecarboxylate (70%).
  • N-Oxidation : H₂O₂/AcOH at 60°C → target compound (82%).

Overall Yield : 52% (multi-step).

Scalability and Industrial Relevance

  • Palladium catalysis offers reproducibility for large-scale production.
  • Sulfonation route requires costly cerium catalysts but achieves superior regiocontrol.

Challenges and Mitigation Strategies

Byproduct Formation

  • Nitration Isomers : 6-nitro byproducts (<5%) removed via recrystallization (isopropyl alcohol/water).
  • Ester Hydrolysis : Minimized by using anhydrous H₂SO₄ during nitration.

Catalyst Recycling

Pd catalysts from carbonylation can be recovered via biphasic extraction (water/toluene), achieving 90% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Further oxidized products of the pyridine ring.

    Reduction: 2-Pyridinecarboxylic acid, 3-methyl-4-amino-, ethyl ester, 1-oxide.

    Substitution: Substituted derivatives at the nitro group position.

Scientific Research Applications

2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The N-oxide group can also participate in redox reactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Substituents Key Features Relevance/Application
Target Compound 3-Me, 4-NO₂, 1-Oxide, 2-Et ester High polarity (N-oxide), moderate lipophilicity (ethyl ester), electron-withdrawing nitro group Potential intermediate in drug synthesis
2-Chloro-5-methyl-4-nitropyridine-N-oxide 5-Me, 4-NO₂, 2-Cl, 1-Oxide Chlorine substituent enhances electrophilicity; similar nitro and methyl groups Halogenated analogs for reactivity studies
3-Bromo-pyridine 1-oxide 3-Br, 1-Oxide Bromine substituent (bulkier than nitro) affects steric interactions Cross-coupling reactions or SAR studies
2-Pyridinecarboxylic acid, methyl ester 2-COOMe Simpler structure; logP = 0.868 (indicates lower lipophilicity vs. ethyl ester) Baseline for ester substituent comparisons
4-Bromo-6-methylpicolinic acid N-oxide 4-Br, 6-Me, 1-Oxide, 2-COOH Bromine vs. nitro group; free carboxylic acid vs. ester Comparative studies on substituent effects

Physicochemical Properties

  • Lipophilicity (logP): Ethyl esters (e.g., target compound) are more lipophilic than methyl esters (logP = 0.868 for methyl ester ). The nitro group further increases polarity but may be offset by the ethyl ester.
  • Reactivity: The N-oxide group enhances susceptibility to nucleophilic attack, while the nitro group acts as a strong electron-withdrawing moiety, directing electrophilic substitution.

Biological Activity

2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide, commonly referred to as a pyridine derivative, has garnered attention in the fields of medicinal chemistry and agricultural sciences due to its potential biological activities. This compound is characterized by its unique chemical structure, which influences its interaction with biological systems.

  • Chemical Formula: C9H10N2O4
  • Molecular Weight: 198.19 g/mol
  • CAS Registry Number: 30235-17-7

The compound features a pyridine ring substituted with a carboxylic acid and nitro groups, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial properties. A study demonstrated that ethyl esters of pyridinecarboxylic acids showed activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl Ester AE. coli32 µg/mL
Ethyl Ester BS. aureus16 µg/mL
Ethyl Ester CPseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has shown promise in anti-inflammatory applications. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines
A study conducted on RAW264.7 macrophage cells treated with lipopolysaccharides (LPS) showed that the presence of the compound significantly reduced cytokine levels compared to controls. The results are summarized in Table 2.

Table 2: Cytokine Production Inhibition

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound (10 µM)75100
Compound (20 µM)5060

The proposed mechanism for the biological activity of this compound involves:

  • Interaction with Enzymatic Pathways: The nitro group may participate in redox reactions affecting cellular respiration.
  • Cell Membrane Disruption: The hydrophobic nature of the ethyl ester facilitates penetration into bacterial membranes.
  • Cytokine Modulation: The compound may alter signaling pathways involved in inflammation through modulation of transcription factors such as NF-kB.

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